3-Bromobutane-1-aminehydrobromide
Description
Significance as a Foundational Building Block in Organic Synthesis
As a bifunctional compound, 3-bromobutane-1-amine hydrobromide serves as a valuable starting material for synthesizing a variety of organic molecules, particularly nitrogen-containing heterocycles. The primary amine can act as a nucleophile, while the secondary carbon bearing the bromine atom is susceptible to nucleophilic substitution. This dual reactivity allows for intramolecular reactions to form cyclic structures or for sequential intermolecular reactions to build larger molecules.
Vicinal haloamines, the broader class to which 3-bromobutane-1-amine belongs, are recognized as versatile intermediates for creating nitrogen-containing heterocyclic compounds. mdpi.com These structural motifs are prevalent in many biologically active molecules and pharmaceuticals.
Overview of Key Structural Motifs and Intrinsic Reactivity Potential
The key structural features of 3-bromobutane-1-amine hydrobromide are a primary amino group at one end of a butane (B89635) chain and a bromine atom at the third carbon position. mdpi.comnih.gov The hydrobromide salt form means the amine is protonated as an ammonium (B1175870) group, which would require neutralization to liberate the nucleophilic free amine for many reactions.
The carbon-bromine bond is a key reactive site, with the bromine atom acting as a good leaving group in nucleophilic substitution reactions. The position of the bromine on a secondary carbon allows for both SN1 and SN2 type reactions, depending on the reaction conditions and the nucleophile. nih.gov The primary amine is a good nucleophile and can participate in reactions such as alkylation, acylation, and the formation of imines.
The inherent reactivity of having both a nucleophile (the amine) and an electrophile (the C-Br bond) in the same molecule opens the door for intramolecular cyclization. Depending on the reaction conditions, this could potentially lead to the formation of four-membered rings (azetidines) or other cyclic amines. nih.gov The stereocenter at the carbon bearing the bromine atom also introduces the possibility of stereoselective reactions, leading to the synthesis of specific chiral amine derivatives. nih.gov
Contextualization within Modern Organic Chemistry Research Paradigms
In the landscape of modern organic chemistry, there is a continuous search for efficient synthetic routes to novel compounds with potential applications in medicine and materials science. The synthesis of chiral amines and nitrogen heterocycles are particularly active areas of research due to their prevalence in pharmaceuticals. nih.govnih.gov
The use of bifunctional building blocks like 3-bromobutane-1-amine hydrobromide aligns with the principles of atom economy and step economy, where complex molecules are assembled in fewer steps. The potential for this compound to undergo intramolecular cyclization to form strained ring systems like azetidines or more stable pyrrolidines is of particular interest, as these motifs are found in many bioactive compounds. nih.govnih.gov
Furthermore, the development of catalytic methods for the stereoselective functionalization of such molecules is a key focus in contemporary synthesis. mdpi.com While specific, detailed research findings on the applications of 3-bromobutane-1-amine hydrobromide are not widely published, its structural characteristics place it as a potentially valuable tool for chemists working to create new and complex molecular entities.
Chemical Compound Data
| Compound Name |
| 3-Bromobutane-1-amine hydrobromide |
| 3-Bromobutan-1-amine (B12440862) |
| 1-Bromobutane (B133212) |
| 4-Bromobutan-1-amine hydrobromide |
| 3-Bromopropylamine hydrobromide |
| Azetidine (B1206935) |
| Pyrrolidine (B122466) |
| Ammonia (B1221849) |
| Hydrobromic Acid |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromobutan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGGCFOFXPMWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromobutane 1 Aminehydrobromide
Direct Synthetic Routes from Precursors
Direct approaches aim to introduce the bromine atom onto a pre-existing aminobutane framework. These methods are often challenged by the need to control the position of bromination and to prevent side reactions involving the amine group.
Reactions of Butan-1-amine Derivatives with Brominating Reagents
The direct bromination of butan-1-amine or its derivatives is a potential, though challenging, route. The use of reagents like hydrobromic acid (HBr) can lead to the formation of the desired product. However, the primary amine group is itself a nucleophile and is also basic, readily reacting with acids. This inherent reactivity can lead to a mixture of products and complicates the isolation of the target compound.
A significant challenge in this direct approach is the potential for over-bromination, which would yield di-brominated byproducts. Furthermore, the reaction of the amine with the brominating agent can lead to complex mixtures. To circumvent these issues, the amine functionality is often protected before the bromination step. For instance, butan-1-amine can be reacted with phthalic anhydride (B1165640) to form N-(butyl)phthalimide. This protected intermediate can then be brominated, and the amine is subsequently liberated in a deprotection step.
Optimized Conditions for Regio- and Chemoselective Bromination
Achieving both regioselectivity (bromination at the C-3 position) and chemoselectivity (avoiding reaction at the nitrogen atom) is paramount. The free amine group in the starting material would be protonated by strong acids, which can influence the reaction's course. utdallas.edu
To control the reaction, specific strategies are employed:
Protecting Groups: As mentioned, protecting the amine is a key strategy. The use of an amide, such as in acetanilide, reduces the nucleophilicity of the nitrogen due to resonance stabilization and can sterically direct substitution. utdallas.edu This principle is applicable to alkylamines, where protection prevents the amine from interfering with the bromination reaction.
Reagent Selection: The choice of brominating agent is critical. While elemental bromine can be harsh, reagents like N-bromosuccinimide (NBS), often used with a radical initiator or light, can provide more selective free-radical bromination at secondary carbons. Zeolites have also been shown to induce high para-selectivity in the electrophilic bromination of aromatic compounds, suggesting that catalytic systems can play a significant role in directing halogenation. mdpi.com
Reaction Control: Careful control of stoichiometry, temperature, and reaction time is necessary to minimize the formation of undesired isomers and poly-halogenated products.
| Reagent/Condition | Purpose | Expected Outcome |
| N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ | Favors selective allylic or benzylic bromination; can be used for radical bromination of alkanes. |
| Hydrobromic Acid (HBr) | Source of bromide | Can be used for direct bromination, but may require protection of the amine. |
| Amine Protection (e.g., as Phthalimide) | Prevents side reactions at the nitrogen atom | Allows for bromination on the alkyl chain without affecting the amine. utdallas.edu |
| Phase Transfer Catalysts | Enhance reactivity in multiphase systems | Can improve yields and selectivity in reactions involving salts like KBr. |
Multi-Step Synthesis via Protecting Group Strategies
Multi-step syntheses involving the temporary masking of reactive functional groups are a cornerstone of modern organic chemistry. youtube.com For a molecule like 3-bromobutane-1-amine, protecting the amine functionality is often essential to allow for selective modification elsewhere in the molecule. utdallas.edu
Application of Gabriel Synthesis and Related Amine Protection Protocols
The Gabriel synthesis is a classic and robust method for preparing primary amines while avoiding the over-alkylation that plagues direct reactions with ammonia (B1221849). wikipedia.orgyoutube.com This method utilizes the phthalimide (B116566) anion as a surrogate for an amino group. wikipedia.org
The synthesis can be adapted to produce 3-bromobutane-1-amine by starting with a suitable dihaloalkane, such as 1,3-dibromobutane (B89751). The process involves:
Deprotonation: Phthalimide is deprotonated by a base like potassium hydroxide (B78521) (KOH) or potassium hydride (KH) to form the potassium phthalimide salt. masterorganicchemistry.comunacademy.com This salt contains a potent nitrogen nucleophile.
Alkylation: The phthalimide anion attacks the dihaloalkane in a nucleophilic substitution (S_N2) reaction. masterorganicchemistry.com By using 1,3-dibromobutane, the reaction can be controlled to favor mono-alkylation, yielding N-(3-bromobutyl)phthalimide.
Isolation: The resulting N-alkylphthalimide is a stable intermediate that can be purified before the final deprotection step.
The key advantage of this method is that the protected nitrogen is not nucleophilic, preventing further alkylation reactions. masterorganicchemistry.com
| Step | Reactants | Product | Purpose |
| 1. Salt Formation | Phthalimide, Potassium Hydroxide (KOH) | Potassium Phthalimide | Generates a potent nitrogen nucleophile. masterorganicchemistry.comunacademy.com |
| 2. Alkylation | Potassium Phthalimide, 1,3-Dibromobutane | N-(3-bromobutyl)phthalimide | Forms the C-N bond via an S_N2 reaction. masterorganicchemistry.com |
| 3. Deprotection | N-(3-bromobutyl)phthalimide, Hydrazine (B178648) (N₂H₄) | 3-Bromobutane-1-amine | Liberates the primary amine. wikipedia.orglibretexts.org |
Beyond the Gabriel synthesis, other amine protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) could theoretically be employed, each with its own specific conditions for introduction and removal. youtube.com
Selective Deprotection Methodologies for Amine Functionality
The final step in a protecting group strategy is the selective removal of the protecting group to unveil the desired amine. The method chosen must be compatible with the bromo-substituent on the alkyl chain.
For the Gabriel synthesis, several deprotection methods are available:
Hydrazinolysis (Ing-Manske procedure): This is the most common method, involving treatment of the N-alkylphthalimide with hydrazine (N₂H₄). wikipedia.org The reaction produces the desired primary amine along with phthalhydrazide (B32825), a stable cyclic byproduct. wikipedia.orglibretexts.org While effective, this method involves relatively harsh conditions, and the separation of the phthalhydrazide precipitate can sometimes be challenging. wikipedia.org
Acidic Hydrolysis: The phthalimide can be cleaved using a strong acid like aqueous HCl or HBr. This process hydrolyzes the two amide bonds and liberates the primary amine as its ammonium (B1175870) salt. wikipedia.orglibretexts.org
Basic Hydrolysis: Treatment with a strong aqueous base, such as sodium hydroxide, will also cleave the phthalimide, yielding a salt of phthalic acid and the free primary amine. libretexts.org
The choice of deprotection method can be critical. For instance, liberating the free base of 3-bromobutane-1-amine can be problematic as the molecule contains both a good nucleophile (the amine) and a good leaving group (the bromide), potentially leading to intramolecular cyclization to form 2-methylpyrrolidine (B1204830). researchgate.net Therefore, acidic workups that yield the stable hydrobromide salt are often preferred.
Indirect Approaches from Halogenated Butanes
An alternative to building the molecule by brominating an amine is to start with a butane (B89635) skeleton that is already halogenated and then introduce the amine functionality. The most logical precursor for this approach is 1,3-dibromobutane. nih.gov
This synthesis involves a nucleophilic substitution reaction where an amine equivalent displaces one of the bromide ions. A primary challenge is achieving selective mono-substitution. If a simple amine source like ammonia is used, the reaction is difficult to control. The primary amine product is often more nucleophilic than ammonia itself, leading to a second alkylation reaction that produces a secondary amine, and so on, resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. youtube.commasterorganicchemistry.com
To achieve selective mono-amination, a protected form of the amine is typically used. As described in the Gabriel synthesis (Section 2.2.1), reacting 1,3-dibromobutane with one equivalent of potassium phthalimide is an effective way to introduce a single, protected nitrogen atom. wikipedia.org
| Reactant | Amine Source | Potential Products | Notes |
| 1,3-Dibromobutane | Ammonia (NH₃) | 3-Bromobutane-1-amine, 1,3-Diaminobutane, Secondary/Tertiary amines | Difficult to control; leads to over-alkylation. youtube.com |
| 1,3-Dibromobutane | Potassium Phthalimide | N-(3-bromobutyl)phthalimide | Excellent for controlled mono-amination; product is an intermediate for Gabriel synthesis. wikipedia.orgmasterorganicchemistry.com |
| 1,3-Dibromobutane | Sodium Azide (B81097) (NaN₃) | 1-Azido-3-bromobutane | The azide can be subsequently reduced to the primary amine. |
Another consideration is the potential for elimination reactions, especially if a strong, sterically hindered base is used, which could lead to the formation of bromobutenes. Careful selection of the nitrogen nucleophile and reaction conditions is essential to favor the desired substitution pathway.
Nucleophilic Displacement Reactions for Amine Introduction
The primary method for introducing the amine functionality in the synthesis of bromoalkylamines is through nucleophilic substitution. This typically involves the reaction of a halogenated alkane with an amine source.
A common and direct approach is the reaction of a suitable precursor like 1,3-dibromobutane with ammonia. docbrown.info In this SN2 reaction, the ammonia molecule acts as the nucleophile, attacking the electrophilic carbon atom bonded to a bromine atom and displacing the bromide ion. docbrown.infostudymind.co.uk The initial product is the ammonium salt, which is then deprotonated, often by another ammonia molecule, to yield the primary amine. studymind.co.ukchemguide.co.uk
A significant challenge in this methodology is the potential for multiple substitutions. chemguide.co.uk The primary amine product is itself a nucleophile and can react with the bromoalkane starting material. chemguide.co.uklibretexts.org This subsequent reaction leads to the formation of secondary and tertiary amines, as well as quaternary ammonium salts, resulting in a mixture of products that can be difficult to separate. studymind.co.ukchemguide.co.uk
To mitigate this issue and maximize the yield of the desired primary amine, a large excess of the nucleophile (ammonia) is typically used. studymind.co.ukchemguide.co.uk By increasing the concentration of ammonia, the probability of the bromoalkane reacting with ammonia rather than the primary amine product is significantly enhanced. The reaction is often carried out in a sealed vessel with ethanolic ammonia under heat. docbrown.info
Table 1: Comparison of Nucleophilic Amination Strategies
| Strategy | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct Amination | 1,3-dibromobutane, excess concentrated ethanolic ammonia, heat in a sealed vessel. docbrown.info | Direct, one-step process. | Requires a large excess of ammonia; risk of over-alkylation to form secondary and tertiary amines. studymind.co.ukchemguide.co.uk |
| Gabriel Synthesis | 1. Phthalimide, potassium carbonate. 2. 1,3-dibromobutane. 3. Hydrazine monohydrate. | Minimizes over-alkylation, leading to a purer primary amine product. | A multi-step process that can be less atom-economical. |
Another refined approach to prevent over-alkylation is the Gabriel synthesis. This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion attacks the alkyl halide, forming an N-alkylated phthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine, releases the primary amine cleanly, avoiding the formation of secondary or tertiary amine byproducts.
Stereochemical Control in Alkylation and Amination Processes
The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical aspect of modern organic synthesis, particularly in the creation of pharmaceuticals and advanced materials. rijournals.comresearchgate.net For 3-Bromobutane-1-amine, the carbon atom bonded to the bromine (C3) is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. Controlling which of these enantiomers is formed is a key challenge in stereoselective synthesis. rijournals.com
Achieving stereochemical control in the synthesis of chiral amines and alkyl halides often involves one of several core strategies:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For instance, a chiral alcohol or amino acid with the desired stereochemistry could be converted through a series of stereoconservative reactions into the target molecule.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. researchgate.net For amination reactions, chiral catalysts can guide the approach of the nucleophile to the substrate, favoring the formation of one enantiomer over the other. researchgate.netnih.gov
In the context of synthesizing a specific enantiomer of 3-Bromobutane-1-amine, a potential route could involve the enantioselective reduction of a corresponding ketone or the use of chiral ligands with a metal catalyst in the amination step. nih.gov The choice of strategy depends on factors like substrate complexity, desired enantiomeric purity, and scalability of the reaction. rijournals.comresearchgate.net
Table 2: Strategies for Stereochemical Control
| Strategy | Description | Application Example |
|---|---|---|
| Asymmetric Synthesis | Methods that create chiral compounds from achiral or racemic precursors, often using chiral catalysts or reagents. rijournals.com | A chiral phosphine-copper catalyst could be used for the enantioselective hydroboration of a suitable enyne precursor, followed by functional group manipulation. nih.gov |
| Chiral Catalysts | Catalysts that are themselves chiral and can influence the stereochemical outcome of a reaction, leading to an excess of one enantiomer. researchgate.net | Use of a chiral catalyst to promote the synthesis of a desirable stereoisomer, speeding up the reaction and enhancing selectivity. researchgate.net |
Isolation and Purification Techniques in Laboratory-Scale Synthesis
The effective isolation and purification of 3-Bromobutane-1-amine hydrobromide are critical to obtaining a product of high purity, free from starting materials, byproducts, and solvents. The fact that the target compound is an amine salt dictates the purification strategy.
A common procedure involves an acid-base extraction. After the synthesis reaction, the mixture often contains the desired hydrobromide salt, unreacted starting materials, and potentially over-alkylated amine byproducts. The first step is often to neutralize the mixture. This is typically achieved by adding a base, such as sodium hydroxide or potassium carbonate, to the aqueous reaction mixture until the pH is basic (e.g., pH ~10-11). researchgate.net This deprotonates the amine hydrobromide salt, converting it into the free amine, which is significantly less soluble in water and more soluble in organic solvents.
The free amine can then be extracted from the aqueous layer using an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane. researchgate.net This extraction step separates the organic-soluble amine from water-soluble inorganic salts and any remaining highly polar starting materials. It is important to note that the free 3-bromobutane-1-amine is potentially unstable, as the nucleophilic amine and the electrophilic carbon-bromine bond are present in the same molecule, which can lead to intramolecular cyclization. researchgate.net Therefore, this step should be performed efficiently.
After extraction, the organic layers are combined, dried with an anhydrous drying agent (e.g., anhydrous sodium sulfate), and filtered. The final step is the precipitation of the desired hydrobromide salt. This is accomplished by treating the organic solution of the free amine with a solution of hydrogen bromide (HBr), often in a solvent like ether or isopropanol. The highly polar amine hydrobromide salt is insoluble in many organic solvents and will precipitate out of the solution.
The solid product can then be collected by filtration, washed with a small amount of cold organic solvent to remove any residual impurities, and dried under vacuum. For higher purity, recrystallization from a suitable solvent system can be performed.
Table 3: General Laboratory Purification Protocol
| Step | Procedure | Purpose |
|---|---|---|
| 1. Basification | Add an aqueous base (e.g., sat. K2CO3) to the reaction mixture until pH ~11. researchgate.net | To convert the amine hydrobromide salt to its free amine form for extraction. |
| 2. Extraction | Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate). researchgate.net | To separate the free amine from aqueous impurities. |
| 3. Drying | Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4). | To remove residual water from the organic solution. |
| 4. Salt Formation | Add a solution of HBr in a suitable solvent to the dried organic extract. | To precipitate the desired product as the hydrobromide salt. |
| 5. Isolation | Collect the precipitate by vacuum filtration, wash with cold solvent, and dry. | To isolate the final, purified solid product. |
Chemical Reactivity and Mechanistic Investigations of 3 Bromobutane 1 Aminehydrobromide
Nucleophilic Substitution Reactions at the Alkyl Bromide Moiety
The carbon-bromine bond in 3-bromobutane-1-amine hydrobromide is the primary site for nucleophilic substitution reactions. The nature of the substrate, a secondary alkyl halide, allows for the possibility of both S(_N)1 and S(_N)2 mechanistic pathways, depending on the reaction conditions.
Elucidation of S(_N)1 and S(_N)2 Mechanistic Pathways
The competition between S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) mechanisms is a central theme in the reactivity of alkyl halides. For 3-bromobutane-1-amine hydrobromide, the secondary nature of the carbon bearing the bromine atom means that both pathways are plausible.
The S(_N)2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This concerted mechanism leads to an inversion of stereochemistry at the reaction center. libretexts.org S(_N)2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. amherst.edu
The S(_N)1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the departure of the leaving group to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation. amherst.edu S(_N)1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture of products if the starting material is chiral.
The choice between these pathways for 3-bromobutane-1-amine hydrobromide can be influenced by several factors:
Nucleophile: A strong nucleophile will favor the S(_N)2 pathway.
Solvent: Polar aprotic solvents favor S(_N)2, while polar protic solvents favor S(_N)1.
Concentration: Higher concentrations of the nucleophile will favor the S(_N)2 reaction.
A significant consideration is the potential for neighboring group participation (NGP) by the amino group, which can profoundly influence both the rate and stereochemistry of the reaction. spcmc.ac.indalalinstitute.comwikipedia.org After deprotonation, the nitrogen's lone pair can act as an internal nucleophile, leading to a cyclized intermediate and complicating a simple S(_N)1/S(_N)2 dichotomy. spcmc.ac.indalalinstitute.comwikipedia.org
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |
| Kinetics | First order (rate = k[Substrate]) | Second order (rate = k[Substrate][Nucleophile]) |
| Stereochemistry | Racemization | Inversion of configuration |
Investigation of Intramolecular Cyclization Reactions
A prominent reaction pathway for 3-bromobutane-1-amine is its intramolecular cyclization to form 2-methylpyrrolidine (B1204830). researchgate.netpearson.com This reaction is a classic example of neighboring group participation, where the nucleophilic amino group attacks the electrophilic carbon bearing the bromine atom. spcmc.ac.indalalinstitute.comwikipedia.org For this to occur, the amine must be in its free base form, as the protonated ammonium (B1175870) salt is not nucleophilic. Therefore, the reaction is typically carried out in the presence of a base to deprotonate the hydrobromide salt.
The formation of a five-membered ring is thermodynamically and kinetically favorable. The general mechanism involves an intramolecular S(_N)2 attack, leading to the formation of the pyrrolidine (B122466) ring and expulsion of the bromide ion.
The conditions for this cyclization can be manipulated to control the reaction rate and yield.
| Reaction Condition | Effect on Cyclization | Rationale |
|---|---|---|
| Addition of Base (e.g., NaOH, K₂CO₃) | Promotes cyclization | Deprotonates the ammonium salt, freeing the nucleophilic amine. |
| Solvent | Polar aprotic solvents can be effective. | Solvates the cation of the base and allows the amine to be more nucleophilic. |
| Temperature | Increased temperature generally increases the rate. | Provides the necessary activation energy for the reaction. |
Reactions Involving the Amine Functionality
The primary amine group in 3-bromobutane-1-amine hydrobromide is a key center of reactivity, though its behavior is modulated by its protonated state.
Salt Formation and Protonation Effects on Reactivity
As a hydrobromide salt, the amine functionality exists as an ammonium ion. This protonation has several important consequences:
Deactivation of Nucleophilicity: The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering the amine non-nucleophilic. youtube.com Consequently, it cannot participate in nucleophilic substitution or acylation reactions in this form.
Increased Water Solubility: The ionic nature of the hydrobromide salt makes the compound more soluble in polar solvents like water compared to its free amine form.
Influence on Electrophilicity: The positively charged ammonium group can have an electron-withdrawing inductive effect, which can influence the reactivity of the C-Br bond.
To engage the amine in nucleophilic reactions, it must first be deprotonated by treatment with a base. The choice of base and reaction conditions is crucial to avoid unwanted side reactions, such as intermolecular substitution or elimination.
Derivatization Reactions of the Primary Amine Group (e.g., Acylation, Alkylation)
Once deprotonated to the free amine, the nitrogen atom becomes a potent nucleophile and can undergo a variety of derivatization reactions.
Acylation: The primary amine can be readily acylated to form amides. This is typically achieved by reacting the free amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. A common example would be the reaction with acetyl chloride to form N-(3-bromobutyl)acetamide. nih.gov
Alkylation: The primary amine can also be alkylated with alkyl halides. wikipedia.org However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary. nih.gov
| Reaction Type | Typical Reagents | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride, Acetic anhydride | Amide (e.g., N-(3-bromobutyl)acetamide) | Presence of a base (e.g., pyridine, triethylamine) to scavenge HCl/acetic acid. |
| Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Secondary, tertiary amines, and quaternary ammonium salts | Often requires careful control of stoichiometry to avoid over-alkylation. nih.gov |
Stereochemical Outcomes in Reaction Pathways
The carbon atom bonded to the bromine in 3-bromobutane-1-amine is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. The stereochemistry of the starting material will dictate the stereochemistry of the products in many of its reactions.
S(_N)2 Reactions: In an intermolecular S(_N)2 reaction with an external nucleophile, the stereochemistry at the chiral center will be inverted. For example, if (R)-3-bromobutane-1-amine reacts with a nucleophile via an S(_N)2 mechanism, the product will have the (S) configuration. libretexts.org
S(_N)1 Reactions: An S(_N)1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either side by the nucleophile. This typically leads to racemization, producing an equal mixture of (R) and (S) products.
Intramolecular Cyclization: The intramolecular cyclization to form 2-methylpyrrolidine is an intramolecular S(_N)2 reaction. This means the reaction proceeds with inversion of configuration at the carbon bearing the bromine. Therefore, the cyclization of (R)-3-bromobutane-1-amine would yield (S)-2-methylpyrrolidine, and the cyclization of (S)-3-bromobutane-1-amine would yield (R)-2-methylpyrrolidine. researchgate.netpearson.com This stereospecificity is a key feature of reactions involving neighboring group participation. spcmc.ac.indalalinstitute.comwikipedia.org
The stereochemical outcome is a powerful tool for elucidating the reaction mechanism. The observation of inversion of configuration is strong evidence for an S(_N)2 or NGP-mediated pathway, while racemization points towards an S(_N)1 mechanism.
Analysis of Stereoinversion and Retention in Substitution Events
The chemical reactivity of 3-bromobutane-1-amine hydrobromide is significantly influenced by the presence of both a nucleophilic amino group and an electrophilic carbon bearing a bromine atom within the same molecule. This arrangement facilitates intramolecular substitution reactions, primarily leading to the formation of a five-membered heterocyclic ring, 2-methylpyrrolidine. The stereochemical outcome of this cyclization, specifically whether it proceeds with inversion or retention of configuration at the chiral center (C3), is a subject of mechanistic interest.
Intramolecular nucleophilic substitution (SN2) reactions are governed by well-established principles of stereochemistry. In a typical intermolecular SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a complete inversion of stereochemistry at the reaction center. This is known as the Walden inversion.
In the case of the free amine of 3-bromobutane-1-amine, the primary amino group acts as the internal nucleophile. For the cyclization to occur, the molecule must adopt a conformation that allows the lone pair of the nitrogen atom to attack the carbon atom bonded to the bromine. This intramolecular SN2 reaction is expected to follow the same principle of backside attack.
Consider a specific enantiomer, for instance, (R)-3-bromobutane-1-amine. For the intramolecular SN2 reaction to occur, the molecule would need to orient itself so that the amino group can attack the C3 carbon from the rear side relative to the departing bromide ion. This backside attack would lead to an inversion of the stereocenter, resulting in the formation of (S)-2-methylpyrrolidine. Conversely, the cyclization of (S)-3-bromobutane-1-amine would yield (R)-2-methylpyrrolidine.
While direct experimental studies on the stereochemical course of the cyclization of 3-bromobutane-1-amine hydrobromide are not extensively reported in the literature, the general principles of intramolecular SN2 reactions strongly suggest that the formation of 2-methylpyrrolidine from this precursor would proceed with a high degree of stereoinversion.
It is important to note that the reaction is typically carried out in the presence of a base to deprotonate the amine hydrobromide, thus generating the more nucleophilic free amine required for the cyclization. The choice of base and reaction conditions could potentially influence the reaction pathway and the stereochemical purity of the product. For instance, conditions that might favor a competing SN1-type mechanism, involving a carbocation intermediate, could lead to racemization, resulting in a mixture of both enantiomers of 2-methylpyrrolidine. However, for a primary bromoalkane, the SN2 pathway is generally favored.
The expected stereochemical outcomes are summarized in the table below:
| Starting Material | Expected Major Product | Stereochemical Outcome |
| (R)-3-Bromobutane-1-amine | (S)-2-Methylpyrrolidine | Inversion |
| (S)-3-Bromobutane-1-amine | (R)-2-Methylpyrrolidine | Inversion |
Diastereoselective Transformations and Chiral Auxiliary Applications
The concept of using a chiral molecule to direct the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. numberanalytics.comwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org While 3-bromobutane-1-amine hydrobromide itself is a chiral molecule, its direct application as a chiral auxiliary in diastereoselective transformations is not a widely documented area of research. However, its potential can be explored conceptually based on established principles of asymmetric synthesis.
For 3-bromobutane-1-amine to function as a chiral auxiliary, it would first need to be attached to a prochiral substrate molecule. The chiral center at C3 of the 3-aminobutyl moiety would then be expected to influence the approach of a reagent to a prochiral center on the substrate, leading to the preferential formation of one diastereomer over the other.
A hypothetical application could involve the acylation of the amino group of (R)- or (S)-3-bromobutane-1-amine with a prochiral carboxylic acid derivative. The resulting amide would possess a chiral center within the amine-derived portion. Subsequent reactions at a prochiral position of the carboxylic acid-derived moiety, for example, an alpha-alkylation, could proceed with diastereoselectivity. The chiral environment created by the 3-bromobutyl group would sterically hinder one face of the enolate intermediate, directing the incoming electrophile to the opposite face. After the diastereoselective alkylation, the chiral auxiliary (the aminobutane derivative) would be cleaved to afford the enantiomerically enriched carboxylic acid.
The effectiveness of a chiral auxiliary is dependent on several factors, including its ability to induce a high degree of facial selectivity, the ease of its attachment and removal, and the potential for its recovery and reuse. numberanalytics.com In the hypothetical case of using a 3-bromobutane-1-amine-derived auxiliary, the presence of the bromine atom might offer a handle for specific cleavage reactions, although it could also lead to undesired side reactions.
While the direct use of 3-bromobutane-1-amine hydrobromide as a chiral auxiliary is not established, the chiral pyrrolidine ring system that can be synthesized from it is a well-known and widely used scaffold in chiral auxiliaries and catalysts. For instance, derivatives of proline, which also contains a pyrrolidine ring, are among the most successful chiral catalysts and auxiliaries in asymmetric synthesis. Therefore, the true value of 3-bromobutane-1-amine in the context of diastereoselective transformations may lie in its role as a precursor to chiral 2-methylpyrrolidine, which can then be further functionalized to create novel chiral auxiliaries and catalysts.
The table below outlines a conceptual pathway for the application of 3-bromobutane-1-amine as a precursor in a diastereoselective transformation.
| Step | Description | Intermediate/Product |
| 1 | Attachment of chiral amine to a prochiral substrate | Diastereomeric amide |
| 2 | Diastereoselective reaction (e.g., alkylation) | Diastereomerically enriched product |
| 3 | Cleavage of the chiral auxiliary | Enantiomerically enriched final product |
Applications of 3 Bromobutane 1 Aminehydrobromide As a Versatile Synthetic Intermediate
Construction of Nitrogen-Containing Heterocyclic Systems
The dual functionality of 3-Bromobutane-1-amine hydrobromide makes it a prime candidate for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization reactions. The primary amine can act as a nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the formation of a cyclic structure.
A key application in this area is the synthesis of substituted pyrrolidines. The intramolecular cyclization of 3-halobutylamine derivatives can theoretically yield 4-methylpyrrolidine structures. While specific studies detailing the direct cyclization of 3-Bromobutane-1-amine are not extensively documented in publicly available literature, the general principle is well-established in heterocyclic chemistry. For instance, research on the synthesis of 3-methyl-pyrrolidines has utilized precursors like methyl-4-bromo-3-methyl-2-butenoate, which after reaction with an amine and subsequent reduction, can undergo cyclization to form the pyrrolidone ring system. This highlights the potential of the 3-bromobutane-1-amine scaffold in accessing such heterocyclic cores.
Furthermore, patents have described methods for preparing 1-substituted-3-halopyrrolidines, which are valuable intermediates for pharmaceuticals. These methods often involve the reaction of a 1-substituted-Δ³-pyrroline with a hydrogen halide. The 1-substituted-Δ³-pyrrolines themselves can be synthesized from the cyclization reaction of cis-1,4-dihalobutene-2 with a primary amine, showcasing a related strategy for forming the pyrrolidine (B122466) ring. nih.gov
The table below summarizes the potential heterocyclic products that could be derived from 3-Bromobutane-1-amine hydrobromide and related precursors.
| Precursor Type | Heterocyclic Product | Synthetic Strategy |
| 3-Halobutylamine | 4-Methylpyrrolidine | Intramolecular N-alkylation |
| N-Substituted 3-halobutylamine | N-Substituted-4-methylpyrrolidine | Intramolecular N-alkylation |
| cis-1,4-Dihalobutene-2 + Primary Amine | 1-Substituted-Δ³-pyrroline | Intermolecular dialkylation followed by cyclization |
Role in the Elaboration of Complex Organic Scaffolds
Beyond simple heterocycles, 3-Bromobutane-1-amine hydrobromide can serve as a foundational building block for the construction of more complex organic scaffolds, which are often the core of biologically active molecules and natural products. The ability to introduce a substituted four-carbon chain with a reactive handle (the amine) allows for further functionalization and extension of the molecular framework.
While direct applications of 3-Bromobutane-1-amine hydrobromide in the total synthesis of complex natural products are not widely reported, its structural motif is present in various bioactive molecules. The synthesis of such molecules often involves the strategic introduction of similar amino-alkyl fragments. For example, the development of inhibitors for enzymes like the bromo and extra C-terminal (BET) bromodomain family has involved the synthesis of complex heterocyclic scaffolds where amino-functionalized side chains are crucial for activity. nih.gov
The reactivity of the primary amine in 3-Bromobutane-1-amine allows for its incorporation into larger molecules through reactions such as amide bond formation, reductive amination, or participation in multicomponent reactions. The bromine atom provides a site for subsequent cross-coupling reactions or nucleophilic substitutions, further expanding the molecular complexity.
Precursor in the Synthesis of Advanced Chemical Probes and Sensory Materials
Chemical probes and sensory materials are designed to detect and respond to specific chemical or biological species or environments. The incorporation of a reactive group, such as the primary amine in 3-Bromobutane-1-amine hydrobromide, can be a key step in the synthesis of such molecules. The amine can be functionalized with a fluorophore or other reporter group, while the bromo-substituted butyl chain can be used to anchor the probe to a specific target or to modulate its physicochemical properties.
The synthesis of fluorescent probes often involves the coupling of an amine-containing molecule with a fluorescent dye. quiz-maker.com While there are no specific examples in the literature detailing the use of 3-Bromobutane-1-amine hydrobromide for this purpose, its structure is well-suited for such applications. For instance, the amine could be reacted with a succinimidyl ester or isothiocyanate derivative of a fluorophore to create a fluorescently labeled version of the butan-1-amine scaffold. The bromine atom could then be used to attach the probe to a biomolecule or a surface.
The development of chemical sensors can also leverage the reactivity of primary amines and alkyl halides. The amine can act as a recognition site for a specific analyte, and the resulting interaction can be transduced into a measurable signal. The butyl chain of 3-Bromobutane-1-amine could influence the probe's solubility and membrane permeability, which are critical parameters for biological sensing applications.
Utility in the Formation of Carbon-Nitrogen Bond Architectures
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. uri.edumdpi.com 3-Bromobutane-1-amine hydrobromide provides both a nucleophilic nitrogen center and an electrophilic carbon center, making it a useful participant in various C-N bond-forming reactions.
The primary amine can readily undergo N-alkylation with various alkyl halides. Conversely, the bromine atom can be displaced by a variety of nitrogen nucleophiles in SN2 reactions. This allows for the straightforward construction of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized C-N bond formation. While direct examples employing 3-Bromobutane-1-amine hydrobromide as a substrate are scarce in the literature, the principles of these reactions are applicable. The amine group could potentially be coupled with aryl halides, or the bromide could be coupled with various amines or amides, catalyzed by a transition metal complex.
The table below outlines some of the key C-N bond-forming reactions where 3-Bromobutane-1-amine hydrobromide or its derivatives could be utilized.
| Reaction Type | Role of 3-Bromobutane-1-amine | Potential Products |
| N-Alkylation | Nucleophile (as the free amine) | N-Alkyl-3-bromobutane-1-amines |
| Nucleophilic Substitution | Electrophile | N-(3-Methyl-1-butyl) substituted amines/amides |
| Reductive Amination | Amine Component | N-Substituted 3-bromobutane-1-amines |
| Buchwald-Hartwig Amination | Amine or Halide Component | N-Aryl-3-bromobutane-1-amines or N-(3-Methyl-1-butyl) anilines |
3-Bromobutane-1-amine hydrobromide is a valuable and versatile synthetic intermediate with significant potential in organic synthesis. Its bifunctional nature allows for its use in the construction of nitrogen-containing heterocycles, the elaboration of complex molecular scaffolds, the synthesis of advanced chemical probes, and the formation of diverse carbon-nitrogen bond architectures. While specific, detailed research applications of this particular compound are not yet widespread in the public domain, the fundamental principles of its reactivity and its structural motifs are well-established in the broader context of synthetic organic chemistry. Further exploration of its synthetic utility is likely to uncover new and valuable applications in the development of novel molecules with important biological and material properties.
Design and Synthesis of Structurally Modified Derivatives and Analogues
Systematic Variation of Alkyl Chain Length and Substituent Patterns
The systematic alteration of the alkyl chain length in bromo-amine compounds is a fundamental approach to studying the impact of molecular size and conformation on chemical behavior. This involves synthesizing homologous series, such as 3-bromopropylamine, 3-bromobutane-1-amine, and 3-bromopentylamine. The reactivity of these compounds can be influenced by the increased inductive effect of longer alkyl groups, which can alter the electron density at the reaction centers. scirp.org
Exploration of Homologous and Isomeric Bromobutane-Amine Systems
The molecular formula C4H10BrN, which corresponds to the parent amine of the target compound, can exist as numerous structural isomers. nih.govdocbrown.info The positions of the bromo and amino groups on the butane (B89635) chain are critical determinants of the molecule's chemical character. For instance, the reactivity of a primary halide like 1-bromobutane (B133212) differs significantly from that of a secondary halide like 2-bromobutane. ncert.nic.innih.gov Primary halides are more susceptible to SN2 reactions, while secondary halides may undergo both SN2 and SN1 reactions. ncert.nic.in
The exploration of these isomers is crucial for understanding structure-reactivity relationships. The stability of carbocation intermediates, steric hindrance at the site of substitution, and the potential for rearrangement reactions are all dependent on the isomeric structure.
| Isomer Name | Structure | Halide Class | Amine Class | Expected Reactivity Notes |
|---|---|---|---|---|
| 1-Bromobutan-4-amine | Br-(CH₂)₄-NH₂ | Primary | Primary | Susceptible to SN2 at the C-Br bond. Potential for intramolecular cyclization to form pyrrolidine (B122466). |
| 3-Bromobutan-1-amine (B12440862) | CH₃-CH(Br)-CH₂-CH₂-NH₂ | Secondary | Primary | SN1 and SN2 reactions possible at the C-Br bond. Steric hindrance is greater than in primary halides. ncert.nic.in |
| 4-Bromobutan-2-amine | Br-CH₂-CH₂-CH(NH₂)-CH₃ | Primary | Primary | SN2 reaction favored at the C-Br bond. Chiral center present. |
| 1-Bromobutan-2-amine | CH₃-CH₂-CH(NH₂)-CH₂-Br | Primary | Primary | SN2 reaction favored at the C-Br bond. Chiral center present. |
Synthetic Routes to N-Substituted and Geminal Derivatives
N-Substituted Derivatives
The synthesis of N-substituted derivatives (secondary and tertiary amines) is a common objective. A classical method involves the direct alkylation of a primary amine with an alkyl halide. msu.edu However, this approach often leads to a mixture of mono- and di-alkylated products, as the newly formed secondary amine can react further with the alkyl halide. chemguide.co.uklibretexts.org
To achieve more selective synthesis, various methods have been developed.
Controlled Alkylation: Using a large excess of the primary amine can favor the formation of the secondary amine. chemguide.co.uk
Modern Catalytic Methods: More advanced protocols use specific reagents to promote selective mono-N-alkylation. For example, using cesium carbonate (Cs₂CO₃) in DMF has been shown to be effective for the mono-alkylation of primary amines with various alkyl halides. rsc.orggoogle.com Copper-catalyzed Ullmann-type reactions also provide a direct route to N-substituted products. nih.gov
Reductive Amination: The reaction of an aldehyde or ketone with a primary amine, followed by reduction of the resulting imine, is a powerful method for synthesizing secondary amines. libretexts.org
Geminal Derivatives
Geminal (gem) dihalides, which feature two halogen atoms on the same carbon, represent another class of derivatives. The synthesis of gem-dibromo compounds can be achieved through various routes, often starting from carbonyl compounds or their derivatives. bohrium.com One reported method involves the reaction of ketoximes with N,N-dibromo-p-toluenesulfonamide (TsNBr₂) under base-controlled, metal-free conditions. researchgate.net Another approach is the reaction of aldehydes with p-toluenesulfonyl hydrazide and TsNBr₂. bohrium.com These methods could potentially be adapted to substrates containing an amine functionality, likely requiring a protecting group on the amine during the transformation.
| Derivative Type | Synthetic Method | Reagents & Conditions | Key Features |
|---|---|---|---|
| N-Substituted (Secondary/Tertiary) | Direct Alkylation | Alkyl halide (R'-X), excess amine or base. chemguide.co.uklibretexts.org | Often yields a mixture of products (over-alkylation). chemguide.co.uk |
| N-Substituted (Secondary) | Cs₂CO₃-Promoted Alkylation | Alkyl halide, Cs₂CO₃, DMF. rsc.orggoogle.com | High selectivity for mono-N-alkylation. rsc.org |
| N-Substituted (Secondary) | Reductive Amination | Aldehyde/Ketone, then a reducing agent (e.g., NaBH₃CN). libretexts.org | Forms a C-N bond via an imine intermediate. |
| Geminal-Dibromo | From Aldehydes | Aldehyde, p-toluenesulfonyl hydrazide, TsNBr₂, K₂CO₃. bohrium.com | Converts a carbonyl group to a gem-dibromide. |
Academic Exploration of Structure-Reactivity Relationships in Derivatives
The study of structure-activity relationships (SAR) is fundamental to understanding how a molecule's chemical structure correlates with its reactivity and properties. researchgate.netdrugdesign.org In the context of 3-bromobutane-1-amine derivatives, academic exploration focuses on how the structural modifications detailed above impact chemical behavior.
Effect of Isomerism: The position of the bromo and amino groups dictates the molecule's reactivity in nucleophilic substitution and elimination reactions. A primary alkyl bromide (e.g., in 4-bromobutan-1-amine) is more reactive in SN2 reactions than the secondary alkyl bromide in 3-bromobutan-1-amine due to reduced steric hindrance. ncert.nic.in
Effect of N-Substitution: The reactivity of the amine's lone pair is altered by substitution. While primary and secondary amines can act as nucleophiles, they can also participate in hydrogen bonding. Tertiary amines lack an N-H bond and thus cannot act as hydrogen bond donors, which affects their solubility and intermolecular interactions. msu.edu Furthermore, N-alkylation can introduce steric bulk around the nitrogen, hindering its ability to participate in reactions.
Effect of Chain Length: Theoretical studies on isomers with varying chain lengths suggest that reactivity can decrease with increasing chain length due to inductive effects and increased steric hindrance around the functional groups. scirp.org
Functional Group Interplay: In molecules containing both an amine and a bromoalkane, the potential for intramolecular reactions is significant. For example, depending on the chain length separating the two groups, an intramolecular SN2 reaction can lead to the formation of cyclic amines, such as azetidine (B1206935) or pyrrolidine. The relative reactivity of the primary amine versus the secondary amine formed during cure processes can significantly alter the final network structure and properties of materials like epoxy resins. researchgate.net
These explorations, often combining synthesis, kinetic studies, and computational modeling, provide a deeper understanding of the chemical principles governing the behavior of these bifunctional molecules. science.govnih.gov
Advanced Spectroscopic and Analytical Characterization for Definitive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural assignment of 3-Bromobutane-1-amine hydrobromide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the structure. The presence of the hydrobromide salt means the amine group is protonated (-NH₃⁺), and its protons may exchange with solvent, sometimes broadening the signal or causing it to disappear, depending on the solvent used (e.g., D₂O vs. DMSO-d₆). The key expected signals arise from the butyl chain. The chiral center at the C3 position renders the two protons on the C2 carbon diastereotopic, meaning they are chemically non-equivalent and should, in principle, appear as two separate signals, each split by their neighbors.
Expected ¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Coupling with |
|---|---|---|---|
| H4 (CH₃) | 1.6 - 1.8 | Doublet | H3 |
| H2 (CH₂) | 1.9 - 2.2 | Multiplet | H1, H3 |
| H1 (CH₂) | 3.0 - 3.3 | Multiplet | H2, -NH₃⁺ |
| H3 (CH) | 4.1 - 4.4 | Multiplet | H2, H4 |
Note: Predicted chemical shifts are based on the analysis of similar bromoalkanes and amino compounds. Actual values may vary based on solvent and experimental conditions. docbrown.infochemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct evidence of the four distinct carbon environments in the 3-Bromobutane-1-amine hydrobromide molecule. docbrown.info The chemical shifts are influenced by the electronegativity of the attached atoms (bromine and nitrogen). The carbon atom bonded to the bromine (C3) is expected to be significantly downfield, as is the carbon bonded to the ammonium (B1175870) group (C1).
Expected ¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted Range) |
|---|---|
| C4 (CH₃) | 20 - 25 |
| C2 (CH₂) | 35 - 40 |
| C1 (CH₂) | 38 - 43 |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and confirming the molecular formula of 3-Bromobutane-1-amine hydrobromide. The presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. docbrown.info
The parent compound, 3-Bromobutan-1-amine (B12440862), has a molecular weight of approximately 152.03 g/mol . nih.gov The hydrobromide salt has a molecular weight of about 232.94 g/mol . nih.gov In the mass spectrum, the molecular ion peak [M]⁺ corresponding to the free amine (C₄H₁₀BrN⁺) would be observed. This would appear as two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
Characteristic Isotopic Pattern:
[M]⁺ Peak: An ion containing one ⁷⁹Br atom.
[M+2]⁺ Peak: An ion containing one ⁸¹Br atom, appearing two mass units higher than the [M]⁺ peak. youtube.com
Fragmentation Analysis: The fragmentation pattern provides evidence for the compound's structure. The C-Br bond is relatively weak and a likely point of initial cleavage. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (•Br) or the loss of hydrogen bromide (HBr). docbrown.infodocbrown.info
Predicted Key Fragments in Mass Spectrum
| m/z Value | Corresponding Ion/Fragment | Notes |
|---|---|---|
| 151 / 153 | [C₄H₁₀⁷⁹BrN]⁺ / [C₄H₁₀⁸¹BrN]⁺ | Molecular ion of the free amine, showing the characteristic 1:1 isotopic pattern. |
| 72 | [C₄H₁₀N]⁺ | Loss of a bromine radical from the molecular ion. This would likely be a prominent peak. |
| 70 | [M - HBr]⁺ | Loss of hydrogen bromide from the molecular ion. |
Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 3-Bromobutane-1-amine hydrobromide and for separating it from any isomers or impurities.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of polar organic compounds. A C18 stationary phase with a mobile phase consisting of an aqueous buffer (like ammonium acetate (B1210297) or formic acid) and an organic modifier (such as acetonitrile or methanol) would be suitable. Detection is typically achieved using a UV detector (if the molecule has a chromophore) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Separation of Isomers: 3-Bromobutane-1-amine possesses a chiral center at the C3 carbon, meaning it exists as a pair of enantiomers: (R)-3-Bromobutane-1-amine and (S)-3-Bromobutane-1-amine. To separate these enantiomers and determine the enantiomeric excess (ee) or chiral purity, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The development of such methods is crucial for applications where stereochemistry is important. google.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. If a suitable single crystal of 3-Bromobutane-1-amine hydrobromide can be grown, this method can provide precise data on bond lengths, bond angles, and torsional angles.
This analysis would confirm the connectivity of the atoms and provide detailed insight into the molecule's preferred conformation in the solid state. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as the hydrogen bonds between the ammonium (-NH₃⁺) group and the bromide anions (Br⁻), which are critical in defining the supramolecular architecture of the crystalline lattice. While being a definitive method, publicly available crystallographic data for this specific compound is not common.
Theoretical and Computational Chemistry Investigations of 3 Bromobutane 1 Aminehydrobromide
Electronic Structure Calculations and Molecular Orbital Theory (e.g., HOMO-LUMO Gap Analysis)
Electronic structure calculations are fundamental to modern chemistry, providing a window into the arrangement and energies of electrons within a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose, balancing computational cost with high accuracy to model the electronic properties of molecules like 3-Bromobutane-1-amine hydrobromide. quora.comwikipedia.org DFT calculates the electron density to determine the ground-state energy and, from this, a wide range of other properties can be derived. numberanalytics.com
A key component of electronic structure analysis is Molecular Orbital (MO) theory. MO theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. quora.com Among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com These two orbitals are often called the "frontier orbitals" and are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. joaquinbarroso.com
Interactive Table: Hypothetical Frontier Orbital Energies
The following table presents hypothetical data for illustrative purposes, as specific experimental or high-level computational values for 3-Bromobutane-1-amine hydrobromide are not available in published literature.
| Computational Parameter | Energy (eV) | Implication for 3-Bromobutane-1-amine hydrobromide |
| HOMO Energy | -9.5 | Represents the energy of the highest energy electrons; a lower value indicates stronger electron-holding ability. |
| LUMO Energy | -0.8 | Represents the energy of the lowest available space for an electron; a lower value indicates a stronger ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 | A relatively large gap suggests high stability and lower reactivity under normal conditions. |
Computational Modeling of Reaction Mechanisms and Transition State Analysis
Computational modeling is an indispensable tool for mapping the pathways of chemical reactions. For 3-Bromobutane-1-amine hydrobromide, which contains a bromine atom on a secondary carbon, a key reaction to investigate would be nucleophilic substitution (SN2). sciforum.netresearchgate.netmasterorganicchemistry.com Computational methods can model the entire reaction coordinate, from reactants to products, providing a detailed energetic landscape. mdpi.com
A critical point on this landscape is the transition state, which is the highest energy structure along the reaction pathway. numberanalytics.com The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. numberanalytics.comquora.com This imaginary frequency corresponds to the motion along the reaction coordinate—for an SN2 reaction, this would involve the simultaneous formation of the new bond and breaking of the old one. quora.com
Analyzing the transition state provides invaluable information about the geometry and electronic distribution of the molecule at the peak of the energy barrier. This allows chemists to understand steric and electronic effects that influence reactivity. numberanalytics.commit.edu
Interactive Table: Hypothetical Reaction Coordinate Energetics for an SN2 Reaction
This table illustrates a hypothetical energy profile for the reaction of 3-Bromobutane-1-amine hydrobromide with a nucleophile (Nu⁻). The values are for illustrative purposes.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Molecule + Nu⁻) | 0 | The starting energy of the separated reactants. |
| Reactant Complex | -5 | A stabilized pre-reaction complex formed between the molecule and the nucleophile. |
| Transition State | +20 | The highest energy point of the reaction, representing the activation barrier. numberanalytics.com |
| Product Complex | -25 | A stabilized complex formed after the reaction but before the products separate. |
| Products | -20 | The final energy of the separated products. |
Conformational Analysis and Molecular Dynamics Simulations
Molecules that are not rigid can exist in various spatial arrangements called conformations. 3-Bromobutane-1-amine hydrobromide, with its flexible four-carbon chain, can adopt multiple conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them. numberanalytics.commdpi.com
Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of a molecule. numberanalytics.com By simulating the atomic motions over time based on a force field, MD can reveal the dynamic behavior of the molecule, including transitions between different conformational states. nih.gov These simulations can identify the preferred geometries (e.g., anti vs. gauche arrangements of substituents) and their relative populations at a given temperature.
For 3-Bromobutane-1-amine hydrobromide, understanding its conformational preferences is important as different conformers may exhibit different reactivities or intermolecular interactions.
Interactive Table: Hypothetical Relative Energies of Conformers
This table presents hypothetical data for the relative energies of different staggered conformations around the C2-C3 bond of 3-Bromobutane-1-amine hydrobromide, for illustrative purposes.
| Conformer | Dihedral Angle (Br-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Anti | ~180° | 0 | Highest |
| Gauche (+) | ~60° | 0.9 | Moderate |
| Gauche (-) | ~-60° | 0.9 | Moderate |
Quantum Chemical Characterization of Intramolecular Interactions
Beyond the classical picture of covalent bonds, a molecule's structure and stability are influenced by a network of subtler intramolecular interactions. Quantum chemical methods can characterize these interactions with high precision. One such powerful method is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. wikipedia.orgamercrystalassn.org
QTAIM analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and the nature of the interactions between them. wikipedia.orgsciencearchives.org By locating critical points in the electron density, one can identify bond paths between atoms and characterize the interaction based on the properties at the bond critical point (BCP). For example, the value of the electron density and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. sciencearchives.org
In 3-Bromobutane-1-amine hydrobromide, QTAIM could be used to precisely characterize the C-Br and C-N covalent bonds, as well as potential weaker intramolecular interactions, such as hydrogen bonds between the ammonium (B1175870) group and the bromide counter-ion or even the bromine atom itself. chemrxiv.orgrsc.org
Interactive Table: Hypothetical QTAIM Parameters for Selected Bonds
This table provides illustrative, hypothetical QTAIM data for key bonds in 3-Bromobutane-1-amine hydrobromide.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Interpretation |
| C-C | ~0.25 | < 0 | Typical shared-shell (covalent) interaction. |
| C-N | ~0.30 | < 0 | Polar covalent bond with significant shared character. |
| C-Br | ~0.15 | > 0 | Polar covalent bond with some closed-shell character due to bromine's electronegativity. |
| N-H···Br⁻ (ion pair) | ~0.04 | > 0 | Closed-shell interaction, characteristic of a strong hydrogen bond. |
Historical Development and Future Trajectories in the Academic Research of 3 Bromobutane 1 Aminehydrobromide
Early Synthetic Approaches and Pivotal Discoveries
The early history of 3-bromobutane-1-amine hydrobromide is intrinsically linked to the broader exploration of bifunctional compounds and the synthesis of small, strained nitrogen-containing heterocycles. While specific documentation of its initial synthesis is not extensively detailed in seminal, wide-reaching publications, its preparation can be understood within the context of established reactions for analogous haloamines. The foundational methods for synthesizing such compounds relied on the conversion of more readily available starting materials, typically amino alcohols.
One of the earliest and most straightforward conceptual pathways to 3-bromobutane-1-amine hydrobromide involves the substitution of the hydroxyl group in 4-amino-2-butanol with a bromine atom. This transformation is classically achieved by treatment with a strong brominating agent, such as hydrobromic acid (HBr) under heating. This approach is analogous to the well-documented synthesis of similar compounds like 2-bromoethylamine (B90993) hydrobromide from ethanolamine. nih.gov The reaction proceeds via protonation of the alcohol, followed by nucleophilic substitution by the bromide ion. The use of the hydrobromide salt is advantageous as it protects the amine functionality from side reactions and improves the compound's stability and handling characteristics.
Another early conceptual approach, though perhaps less direct, would be the Gabriel synthesis. This method would involve the reaction of a phthalimide (B116566) salt with a suitable 1,3-dibromobutane (B89751). Subsequent hydrolysis or hydrazinolysis of the resulting phthalimide intermediate would then yield the desired 3-bromobutane-1-amine. This method, while effective for producing primary amines, can be cumbersome due to the harsh conditions required for the deprotection step.
A pivotal discovery in the context of 3-bromobutane-1-amine hydrobromide is not necessarily its initial synthesis but rather the recognition of its utility as a precursor to 2-methylazetidine (B154968). The intramolecular cyclization of 3-halobutanamines under basic conditions to form the four-membered azetidine (B1206935) ring is a fundamental transformation. This reactivity was a key driver for the interest in this and related compounds. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes their synthesis challenging, and thus, the development of reliable precursors was a significant area of research. rsc.org
Evolution of Methodologies and Synthetic Efficiency
The evolution of synthetic methodologies for 3-bromobutane-1-amine hydrobromide has been driven by the need for higher yields, greater purity, and more scalable processes, largely to facilitate its use in the synthesis of 2-methylazetidine and its derivatives.
Initial methods, such as the direct bromination of 4-amino-2-butanol with HBr, while conceptually simple, often required harsh conditions and could lead to the formation of byproducts. Over time, refinements to this process were introduced. These included the use of alternative brominating agents and the careful control of reaction parameters to improve selectivity and yield.
A significant advancement in the synthesis of related azetidines, and by extension their haloamine precursors, came with the development of methods involving better leaving groups. For instance, the conversion of the hydroxyl group in a protected amino alcohol to a sulfonate ester (e.g., tosylate or mesylate) provides a more reactive substrate for nucleophilic substitution with a bromide source. This two-step process often proceeds under milder conditions and with higher fidelity than direct bromination.
More contemporary approaches focus on efficiency and atom economy. For example, methods for the direct conversion of amino alcohols to haloamines with reagents like triphenylphosphine (B44618) and a bromine source (e.g., N-bromosuccinimide) have been developed. While not specifically detailed for 3-bromobutane-1-amine in the provided results, these modern techniques represent the direction of synthetic evolution for this class of compounds.
The following table summarizes the conceptual evolution of synthetic strategies for haloalkane amine hydrobromides, applicable to 3-bromobutane-1-amine hydrobromide:
| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |
| Direct Bromination | 4-Amino-2-butanol | HBr, Heat | One-step process | Harsh conditions, potential for byproducts |
| Gabriel Synthesis | 1,3-Dibromobutane | Potassium Phthalimide, then H₂NNH₂ or acid/base | Good for primary amines | Multi-step, harsh deprotection |
| Sulfonate Ester Route | 4-Amino-2-butanol | 1. TsCl or MsCl, Base 2. NaBr | Milder conditions, better leaving group | Two-step process |
| Mitsunobu-type Reaction | 4-Amino-2-butanol | PPh₃, CBr₄ or NBS | Mild conditions | Stoichiometric phosphine (B1218219) oxide byproduct |
Emerging Trends and Prospective Applications in Fundamental Chemical Science
The future of 3-bromobutane-1-amine hydrobromide in academic research is tied to the burgeoning field of azetidine chemistry. Azetidines are increasingly recognized as valuable building blocks in medicinal chemistry and materials science due to their unique conformational properties and their ability to act as bioisosteres for other functional groups. rsc.orglifechemicals.com This drives the need for efficient access to substituted azetidines, for which 3-bromobutane-1-amine hydrobromide is a key starting material.
Advanced Catalytic Syntheses: An emerging trend is the development of catalytic methods for the synthesis of azetidines from precursors like 3-bromobutane-1-amine. While the base-mediated cyclization is robust, catalytic methods could offer milder conditions, improved stereocontrol (for chiral analogues), and greater functional group tolerance.
Photocatalysis and Flow Chemistry: The application of photocatalysis to the synthesis of strained rings is a rapidly developing area. thescience.dev It is conceivable that future syntheses of substituted azetidines could involve photocatalytic activation of precursors derived from 3-bromobutane-1-amine. Furthermore, flow chemistry offers a promising avenue for the safe and scalable synthesis of azetidines from their haloamine precursors, minimizing the handling of potentially reactive intermediates. nih.gov
Medicinal Chemistry and Drug Discovery: The 2-methylazetidine scaffold, directly accessible from 3-bromobutane-1-amine, is a valuable motif in drug discovery. Its incorporation into larger molecules can improve physicochemical properties such as solubility and metabolic stability. As the demand for novel chemical matter in drug discovery programs continues, the utility of versatile building blocks like 2-methylazetidine, and therefore its precursors, will grow. Substituted azetidines have shown promise as inhibitors of various biological targets. lifechemicals.comnih.gov
Materials Science: The rigid, three-dimensional structure of the azetidine ring makes it an interesting component for new polymers and materials. The bifunctionality of 3-bromobutane-1-amine could be leveraged in step-growth polymerization to create novel polyamines with unique structural features.
The following table outlines prospective research directions for 3-bromobutane-1-amine hydrobromide:
| Research Area | Prospective Application | Rationale |
| Catalysis | Development of catalytic cyclization methods | Milder conditions, stereocontrol, functional group tolerance |
| Flow Chemistry | Scalable and safe synthesis of 2-methylazetidine | Controlled reaction conditions, minimized handling of intermediates |
| Medicinal Chemistry | Synthesis of novel 2-methylazetidine-containing compounds | Improved physicochemical properties of drug candidates |
| Polymer Chemistry | Use as a monomer in polymerization reactions | Creation of novel polymers with unique backbone structures |
Q & A
Basic: What are the optimized synthetic routes for 3-Bromobutane-1-amine hydrobromide, and how can reaction efficiency be validated?
Methodological Answer:
The synthesis typically involves bromination of butane-1-amine derivatives. A common approach is the reaction of 3-bromobutane-1-amine with hydrobromic acid (HBr) under controlled conditions. Key parameters include temperature (maintained at 0–5°C to avoid side reactions), stoichiometric excess of HBr, and inert atmosphere (N₂/Ar) to prevent oxidation. Validation involves monitoring the reaction via TLC (Rf comparison with standards) and quantifying unreacted starting materials using HPLC (C18 column, UV detection at 254 nm). Purity is confirmed by melting point analysis and elemental composition (CHNS-O) .
Basic: How is the structural integrity of 3-Bromobutane-1-amine hydrobromide confirmed post-synthesis?
Methodological Answer:
Structural characterization employs:
- ¹H/¹³C NMR : Peaks at δ 1.5–1.8 ppm (methylene protons adjacent to Br) and δ 3.2–3.5 ppm (amine hydrobromide protons) confirm functional groups. Carbon signals near 35–40 ppm (C-Br) and 50–55 ppm (N⁺-H) are critical .
- X-ray crystallography : Resolves hydrogen bonding between the amine and bromide ions, with typical N–H···Br distances of 2.8–3.1 Å .
- FT-IR : Stretching vibrations at 2500–2700 cm⁻¹ (N⁺-H) and 600–650 cm⁻¹ (C-Br) validate salt formation .
Advanced: How does 3-Bromobutane-1-amine hydrobromide interact with biological targets in neuropharmacological models?
Methodological Answer:
In rodent models of cognitive impairment (e.g., scopolamine-induced dementia), the compound is administered intraperitoneally (i.p.) at 2–20 mg/kg. Its hydrobromide salt enhances solubility for systemic delivery. Acetylcholinesterase (AChE) activity is measured via Ellman’s assay, while behavioral outcomes (e.g., Morris water maze) assess cognitive recovery. Control groups receive saline, and statistical significance is evaluated via ANOVA with post-hoc Tukey tests .
Advanced: What strategies mitigate hygroscopicity and degradation during storage?
Methodological Answer:
- Storage : Under anhydrous conditions (desiccator with P₂O₅) at 2–8°C .
- Stability assays : Accelerated degradation studies (40°C/75% RH for 6 months) monitor impurities via HPLC. Degradation products (e.g., dehydrobrominated amines) are identified using LC-MS .
- Lyophilization : Freeze-drying in presence of cryoprotectants (trehalose) improves long-term stability .
Basic: What safety protocols are critical when handling 3-Bromobutane-1-amine hydrobromide?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HBr vapors .
- Waste disposal : Neutralize with 10% NaOH before discarding in halogenated waste containers .
Advanced: How can synthetic by-products (e.g., alkylation impurities) be identified and minimized?
Methodological Answer:
- GC-MS : Detects low-molecular-weight alkyl bromides (e.g., 1-bromobutane) formed via over-bromination. Retention time matching and NIST library comparison are used .
- Optimization : Reduce brominating agent concentration and employ phase-transfer catalysts (e.g., TBAB) to enhance selectivity .
Advanced: What role does 3-Bromobutane-1-amine hydrobromide play in drug salt formulation studies?
Methodological Answer:
As a hydrobromide salt, it improves bioavailability by enhancing aqueous solubility. Protonation at the amine group (confirmed by pH-solubility profiles) facilitates ionic interactions with target receptors. Comparative studies with hydrochloride salts assess anion-dependent pharmacokinetics using in vitro permeability assays (Caco-2 cell monolayers) .
Basic: Which analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC : Reverse-phase chromatography (e.g., Agilent ZORBAX SB-C18, 5 µm) with UV detection at 210 nm. Purity ≥98% is required for pharmacological studies .
- Karl Fischer titration : Quantifies residual moisture (<0.5% w/w) to confirm anhydrous conditions .
Advanced: How is the compound utilized in organometallic catalysis studies?
Methodological Answer:
The bromide ion acts as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Reaction kinetics are monitored via in situ ³¹P NMR to track ligand exchange. Turnover frequency (TOF) calculations compare catalytic efficiency against other halide salts .
Advanced: What computational methods predict the compound’s interaction with enzymes?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to AChE. Protonated amine forms hydrogen bonds with catalytic serine residues (binding energy ≤ -8 kcal/mol). QM/MM calculations refine electron density maps for active site interactions .
Key Sources: .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
